4-Hydroxy-9-fluorenone
Overview
Description
4-Hydroxy-9-fluorenone is an organic compound with the molecular formula C₁₃H₈O₂. It is a derivative of fluorenone, characterized by the presence of a hydroxyl group at the fourth position of the fluorenone core. This compound is known for its distinct yellow color and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-9-fluorenone can be synthesized through several methods. One common approach involves the oxidation of 4-hydroxyfluorene using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 4-hydroxyfluorene. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out in large reactors under controlled conditions to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-9-fluorenone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones.
Reduction: Reduction reactions can convert it back to 4-hydroxyfluorene.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents.
Major Products:
Oxidation: Quinones.
Reduction: 4-Hydroxyfluorene.
Substitution: Various substituted fluorenones depending on the reagents used.
Scientific Research Applications
4-Hydroxy-9-fluorenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential role in the biodegradation of polycyclic aromatic hydrocarbons by certain fungi and bacteria.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-9-fluorenone involves its interaction with various molecular targets and pathways. In biodegradation processes, it is metabolized by microorganisms through enzymatic pathways that involve oxidation and reduction reactions. The compound’s hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
9-Fluorenone: Lacks the hydroxyl group at the fourth position, making it less reactive in certain chemical reactions.
4-Hydroxyfluorene: The reduced form of 4-Hydroxy-9-fluorenone, with different chemical properties and reactivity.
2-Hydroxy-9-fluorenone: Another hydroxylated derivative of fluorenone with the hydroxyl group at a different position, leading to different chemical behavior.
Uniqueness: this compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-hydroxyfluoren-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKIIAMQWXVKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173610 | |
Record name | Fluoren-9-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1986-00-1 | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1986-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fluoren-9-one, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-9-fluorenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY-9-FLUORENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET9DO70BWV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any studies on the accumulation of 4-hydroxy-9-fluorenone during biodegradation?
A2: Yes, research has shown that certain fungal species, like Pleurotus ostreatus, can lead to the accumulation of this compound in soil during fluorene degradation. [] This accumulation suggests that further degradation of this particular metabolite might be a limiting step for this organism, potentially hindering the complete bioremediation of fluorene-contaminated environments. [] In contrast, other fungal species like Antrodia vaillantii did not show accumulation of this metabolite under similar conditions. []
Q2: Does the presence of heavy metals impact the biodegradation of fluorene and the formation of this compound?
A3: Studies investigating the impact of heavy metals on fluorene degradation by Sphingobacterium sp. KM-02 have shown that heavy metals like cadmium, copper, zinc, and lead, even at relatively low concentrations (10 mg/L), can negatively affect both the growth of the bacterium and its ability to degrade fluorene. [] While the study identified this compound as a metabolite, it did not specifically investigate the impact of heavy metals on the formation and further degradation of this specific metabolite. [] Further research is needed to understand the specific effects of heavy metal contamination on the complete degradation pathway of fluorene, including the fate of this compound.
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